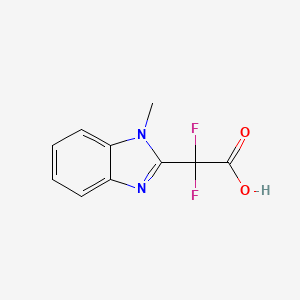

2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid , reflects its core benzodiazole scaffold, methyl substitution, and difluoroacetic acid moiety. Key identifiers include:

This nomenclature adheres to systematic rules for fused heterocycles, prioritizing the benzodiazole ring as the principal structure.

X-ray Crystallographic Analysis of Molecular Geometry

No direct crystallographic data exists for this compound in the literature. However, structural analogs provide insights:

- Benzodiazole Core : The fused benzene and imidazole rings adopt a planar geometry, with nitrogen atoms at positions 1 and 3. The methyl group at position 1 enhances steric effects on the nitrogen’s lone pair, influencing reactivity.

- Difluoroacetic Acid Moiety : The geminal difluoro substitution (C2) creates a tetrahedral geometry around the central carbon, with fluorine atoms arranged anti-periplanar to minimize steric strain. The acetic acid group (C9–C10) likely adopts a planar conformation due to resonance stabilization.

Comparative Crystallographic Data (from analogs):

While these data are not directly applicable, they suggest that fluorinated benzodiazoles exhibit bond lengths consistent with aromatic stabilization and electronegative substituent effects.

Comparative Structural Analysis with Benzodiazole Derivatives

The compound’s structure differs from other benzodiazole derivatives in substituent placement and functional groups:

| Feature | This Compound | 2-(2-Ethyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid | 2-(7-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid |

|---|---|---|---|

| Position of Substituents | Methyl at N1, difluoro at C2 | Ethyl at C2, fluoro at C7 | Methyl at N1, fluoro at C7 |

| Acid Group | Acetic acid at C2 | Acetic acid at N1 | Acetic acid at N1 |

| Electronic Effects | Strong electron-withdrawing (F₂) at C2 | Moderate electron-withdrawing (F at C7) | Moderate electron-withdrawing (F at C7) |

| Steric Hindrance | High (geminal F₂) | Moderate (ethyl at C2) | Low (methyl at N1) |

Key Observations :

- The geminal difluoro substitution at C2 increases steric and electronic strain compared to mono-fluorinated analogs.

- The methyl group at N1 restricts rotation of the benzodiazole ring, potentially influencing π-conjugation.

- Acetic acid placement at C2 (vs. N1) alters hydrogen-bonding capacity and solubility.

Conformational Studies via Density Functional Theory (DFT)

While no DFT studies specifically address this compound, insights from analogous systems are extrapolated:

- Frontier Molecular Orbitals (FMOs) : The HOMO (highest occupied molecular orbital) likely resides on the benzodiazole ring, with LUMO (lowest unoccupied molecular orbital) contributions from the electron-deficient acetic acid group. This alignment facilitates nucleophilic attack at the carbonyl carbon.

- Conformational Flexibility : The acetic acid group may adopt syn or anti configurations relative to the benzodiazole ring. DFT calculations on similar systems (e.g., 2-aryl-1H-benzo[d]imidazole-6-carboxylates) suggest that anti configurations are energetically favored due to reduced steric clashes.

- Electronic Effects : The difluoro substitution at C2 lowers the LUMO energy, enhancing electrophilicity and reactivity toward nucleophiles.

Hypothetical DFT Parameters (based on analogs):

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy (eV) | ~−5.0 | Determines electron-donating capacity |

| LUMO Energy (eV) | ~−1.5 | Influences electrophilic reactivity |

| Band Gap (ΔE) | ~3.5 | High gap suggests stability |

| Dipole Moment (D) | ~4.5 | Indicates polar character |

These values align with trends observed in fluorinated benzodiazoles.

Properties

IUPAC Name |

2,2-difluoro-2-(1-methylbenzimidazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c1-14-7-5-3-2-4-6(7)13-8(14)10(11,12)9(15)16/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHCZBNFPGQOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid typically involves the introduction of the difluoromethyl group to a pre-formed benzodiazole ring. One common method involves the reaction of 1-methyl-1H-benzodiazole with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of difluoromethylated amines or alcohols.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural features that enhance reactivity and stability.

Biology

Research indicates that 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.

- Antiviral Activities: Ongoing research is investigating its efficacy against viral infections .

Medicine

The compound is being explored as a therapeutic agent for various diseases. Notable applications include:

- Cancer Treatment: Preliminary studies suggest it may induce apoptosis in cancer cells by interacting with specific molecular targets .

- Infectious Diseases: Its mechanism of action may involve modulation of enzyme activity relevant to disease pathways.

Case Study 1: Anticancer Activity

A study investigated the compound's cytotoxic effects on glioblastoma cell lines. Results indicated significant cell death and DNA damage, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound inhibited the growth of several pathogenic bacteria, suggesting its utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Variations

The following table compares structural attributes of the target compound with analogs:

Comparative Analysis

Electron-Withdrawing Effects and Acidity

The difluoroacetic acid group in the target compound (pKa ~1.5–2.5 estimated) is more acidic than non-fluorinated analogs like 3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol, which lacks ionizable groups . This acidity facilitates salt formation and enhances solubility in polar solvents.

Heterocyclic Influence on Bioactivity

- Benzodiazolyl vs.

- Pyrazole vs. Thiazole : Pyrazole () and thiazole () rings introduce distinct electronic profiles. Thiazole’s sulfur atom may participate in hydrophobic interactions, while pyrazole’s smaller size could improve membrane permeability.

Substituent Effects on Pharmacokinetics

- The 1-methyl group on the benzodiazolyl ring (target compound) likely improves metabolic stability compared to ethyl-substituted analogs (e.g., ) by reducing oxidative metabolism .

- Fluorine atoms (target compound, ) enhance bioavailability by increasing lipophilicity and resistance to enzymatic degradation .

Research Findings

- Synthetic Utility: The target compound’s synthesis via Negishi coupling (75% yield, ) contrasts with the hydrolysis-based preparation of 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (), highlighting divergent synthetic strategies.

- The difluoro group may optimize binding to targets like ion channels or enzymes .

Biological Activity

2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 226.18 g/mol. The compound features a benzodiazole ring substituted with difluoromethyl and acetic acid functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F2N2O2 |

| Molecular Weight | 226.18 g/mol |

| CAS Number | 80944-03-2 |

| Structure | Structure |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

Studies have shown that derivatives of benzodiazole compounds can effectively inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated promising results as inhibitors of fibroblast growth factor receptor (FGFR) with IC50 values indicating potent anti-proliferative effects.

Case Study:

In a study evaluating the efficacy of benzodiazole derivatives, it was found that compounds with similar structures exhibited IC50 values ranging from 15 nM to over 600 nM against different cancer cell lines, suggesting that structural modifications could enhance their anticancer properties .

Enzyme Inhibition

The compound has been identified as a potential inhibitor for specific enzymes involved in tumor growth and proliferation. For example, it showed good enzymatic inhibition against FGFR with an IC50 value reported at 15 nM in some derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituent groups on the benzodiazole scaffold. Modifications at specific positions on the benzodiazole ring can lead to enhanced biological activity and selectivity towards target enzymes or receptors.

Safety and Toxicity

While preliminary studies indicate promising biological activity, further research is necessary to evaluate the safety profile and potential toxicity of this compound. Toxicological assessments are critical for determining its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid, and how do reaction conditions influence yield?

- The synthesis typically involves functionalizing the benzodiazole core with fluorine and acetic acid moieties. A common approach for analogous compounds (e.g., benzimidazole derivatives) uses acylating agents like oxalyl chloride in the presence of bases such as triethylamine to introduce the acetic acid group . Fluorination may require specialized reagents (e.g., Selectfluor) under controlled temperatures to avoid side reactions. Yield optimization depends on stoichiometry, solvent choice (e.g., dichloromethane for acylation), and reaction time .

Q. How is the structural integrity of this compound validated in academic research?

- Techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.

- X-ray crystallography for absolute configuration determination, as demonstrated for structurally related fluorinated benzothiazoles .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- IR spectroscopy to identify functional groups like carbonyl (C=O) and NH/OH stretches .

Q. What preliminary biological activities have been reported for this compound?

- While direct data is limited, structurally similar fluorinated benzodiazoles and benzothiazoles exhibit antimicrobial, antitumor, and antiviral activities. For example, 2-(6-fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid shows enhanced solubility and bioactivity due to fluorine’s electron-withdrawing effects . Preliminary assays may include:

- MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.

- Cytotoxicity screening (e.g., MTT assay) on cancer cell lines .

Advanced Research Questions

Q. How do fluorination patterns on the benzodiazole ring influence biological activity and pharmacokinetics?

- Fluorine at specific positions (e.g., para vs. ortho) can alter electronic properties, metabolic stability, and target binding. For example, 6-fluoro substitution in benzothiazoles enhances antimicrobial potency by improving membrane penetration . Computational studies (e.g., DFT) and SAR (Structure-Activity Relationship) analyses are critical to rationalize these effects .

Q. What experimental design challenges arise in optimizing this compound for in vivo studies?

- Key challenges include:

- Solubility : Fluorine improves hydrophilicity, but the acetic acid group may require prodrug strategies (e.g., esterification) for better bioavailability .

- Metabolic stability : Fluorine reduces oxidative metabolism, but in vivo studies must assess potential glucuronidation of the carboxylic acid moiety .

- Toxicity : Screening for off-target effects using kinase panels or hERG channel assays is recommended .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

- Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Reproducibility checks : Validate results across multiple labs.

- Meta-analysis : Compare data from analogs like 2-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid, noting substituent-specific trends .

- Advanced characterization : Use LC-MS to confirm compound identity and purity in biological samples .

Q. What strategies mitigate racemization during synthesis of chiral derivatives?

- Racemization at the acetic acid α-carbon can occur under basic conditions. Mitigation approaches:

- Low-temperature reactions : Minimize base strength (e.g., use pyridine instead of triethylamine).

- Chiral auxiliaries : Temporarily protect the stereocenter with groups like Evans oxazolidinones .

- Asymmetric catalysis : Employ chiral catalysts for enantioselective fluorination .

Methodological Resources

- Synthetic Protocols : Adapt methods from benzimidazole acylation and fluorinated benzothiazole synthesis .

- Analytical Tools : X-ray crystallography (for structural validation) , NMR-guided purification , and LC-MS for in vitro metabolite profiling .

- Biological Assays : Standardize protocols using CLSI guidelines for antimicrobial testing and NCCN-recommended cell lines for cancer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.